molecular formula C17H24N2O2S B2539910 2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole CAS No. 477857-32-2

2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole

Cat. No. B2539910
CAS RN: 477857-32-2
M. Wt: 320.45
InChI Key: OHAKVJRWUOUFSW-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole” is a complex organic molecule. It likely contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “4-Methoxyphenyl” and “octylsulfanyl” parts suggest the presence of a methoxy group (–O–CH3) attached to a phenyl ring and an octylsulfanyl group (–S–(CH2)8CH3), respectively .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitutions . The exact method would depend on the starting materials and the specific structure of the final product .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the 1,3,4-oxadiazole ring and various functional groups . The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present . For example, carboxylic acids can react with bases to produce water and a salt, and they can also react with active metals to produce hydrogen gas and a metal salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, carboxylic acids are often soluble in water, and they have a pH less than 7 .

Scientific Research Applications

Corrosion Inhibition

One significant application of 1,3,4-oxadiazole derivatives is as corrosion inhibitors for metals. These compounds have been found to exhibit excellent inhibition efficiency for mild steel in sulfuric acid media. The efficiency of these inhibitors can reach more than 96% at certain concentrations, suggesting their potential in protecting metals from corrosion in industrial applications. The inhibition process is believed to occur through the adsorption of the oxadiazole molecules on the metal surface, following the Langmuir adsorption isotherm model. Studies provide insights into the thermodynamic properties related to the adsorption process, indicating the spontaneity and feasibility of these molecules as corrosion inhibitors (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Pharmacological Evaluation

In pharmacological research, 1,3,4-oxadiazole and pyrazole derivatives have been explored for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies have shown that certain derivatives can bind to targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2), indicating their potential for therapeutic applications. Some compounds demonstrated moderate inhibitory effects across various assays, suggesting their utility in drug discovery for treating different conditions (Faheem, 2018).

Antibacterial Activity

The synthesis and evaluation of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have revealed their potential antibacterial properties. These compounds, upon testing, have shown effectiveness against bacterial strains, underlining their importance in developing new antimicrobial agents. Such findings are crucial given the rising concern over antibiotic resistance and the need for new classes of antibiotics (Aghekyan et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, carboxylic acids can be corrosive and can cause burns upon contact with skin or eyes .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

2-(4-methoxyphenyl)-5-octylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-3-4-5-6-7-8-13-22-17-19-18-16(21-17)14-9-11-15(20-2)12-10-14/h9-12H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAKVJRWUOUFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=NN=C(O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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